Euphorbia factor Ti9
Description
Structure
3D Structure
Properties
CAS No. |
64633-54-1 |
|---|---|
Molecular Formula |
C36H46O8 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(1S,6R,10S,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2Z,4Z,6E,8E,10Z)-tetradeca-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C36H46O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)44-36-30(33(36,5)6)27-20-26(22-37)21-34(41)28(19-23(2)31(34)40)35(27,42)24(3)32(36)43-25(4)38/h9-20,24,27-28,30,32,37,41-42H,7-8,21-22H2,1-6H3/b10-9-,12-11+,14-13+,16-15-,18-17-/t24-,27+,28?,30?,32-,34-,35-,36-/m1/s1 |
InChI Key |
VQGWPWJCHRWDIP-QYLCVVIDSA-N |
Isomeric SMILES |
CCC/C=C\C=C\C=C\C=C/C=C\C(=O)O[C@@]12[C@@H]([C@H]([C@]3([C@H](C1C2(C)C)C=C(C[C@]4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)C |
Canonical SMILES |
CCCC=CC=CC=CC=CC=CC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Euphorbia Derived Diterpenoids
Strategies for Total Synthesis of Complex Diterpenoid Skeletons (e.g., Lathyrane-type)
The total synthesis of lathyrane-type diterpenoids, a major class of secondary metabolites found in the Euphorbia genus, presents a formidable challenge to synthetic chemists due to their complex, highly oxygenated tricyclic core, which features a 5/11/3-membered ring system. mdpi.comresearchgate.netnih.gov These intricate structures have spurred the development of novel and elegant synthetic strategies.
A foundational approach in this field often begins with the synthesis of a macrocyclic precursor. For instance, the total synthesis of (–)-casbene, considered a biogenetic precursor to the lathyrane, tigliane (B1223011), and ingenane (B1209409) skeletons, was achieved by closing a 14-membered ring from a bis-allylic bromide derived from (+)-cis-chrysanthemic acid. rsc.org This macrocyclization sets the stage for subsequent transannular cyclizations, a key strategy to forge the complex polycyclic architecture of these natural products. Lewis acid-mediated transannular cyclizations are a common tactic to transform lathyrane-type diterpenes into more complex functionalized polycyclic structures. jst.go.jp
The inherent complexity of these molecules often necessitates multi-step syntheses. Research in this area is not only driven by the pursuit of verifying proposed structures but also by the desire to create synthetic routes that could provide access to these compounds and their analogs for pharmacological testing, as many exhibit promising biological activities. mdpi.comjst.go.jp The unique skeletons of these diterpenes continue to be a challenging and popular target in the field of total synthesis. jst.go.jp
Semisynthesis of Diterpenoid Derivatives for Structural Modification
While total synthesis provides a route to these complex molecules from simple starting materials, semisynthesis offers a more direct path to novel analogs by chemically modifying natural diterpenoids isolated in larger quantities from Euphorbia species. This approach is crucial for exploring structure-activity relationships (SAR) and optimizing the biological profiles of these compounds. nih.gov
Lathyrane diterpenoids are particularly attractive scaffolds for semisynthesis due to their "privileged structure," which allows for the spatial arrangement of functional groups in a way that can interact with multiple biological targets. mdpi.comresearchgate.net These natural products have shown a wide array of biological activities, including cytotoxic effects against cancer cells, reversal of multidrug resistance (MDR), and antiviral properties. mdpi.comnih.gov
Rational Design and Synthesis of Analogs for Enhanced Biological Activity
The rational design of diterpenoid analogs is a key strategy to enhance their therapeutic potential. mdpi.comcqvip.com By understanding the SAR of a particular class of compounds, chemists can make targeted modifications to improve potency and selectivity while potentially reducing undesirable side effects. asm.org
For example, studies on lathyrane-type diterpenoids have shown that the type and configuration of substituent groups significantly impact bioactivity. jst.go.jp In one study, a series of lathyrane diterpenoid derivatives incorporating pyrazole, thiazole, and furoxan moieties were designed and synthesized. The resulting analogs were evaluated for their anti-inflammatory activities, with one furoxan-bearing compound exhibiting potent inhibition of nitric oxide (NO) production. nih.gov The preliminary SAR indicated that a phenylsulfonyl-substituted furoxan moiety was particularly effective at enhancing this activity. nih.gov
Similarly, the modification of tigliane diterpenoids, another class of compounds from Euphorbia, has been explored to create potent and selective inhibitors of viruses like Chikungunya (CHIKV) and HIV. acs.org These studies demonstrate that even subtle changes to the substitution pattern on the diterpenoid skeleton can dramatically affect potency and selectivity, highlighting the power of rational design in drug discovery. acs.org The development of ingenol (B1671944) mebutate (Picato), a diterpene from E. peplus used to treat actinic keratosis, stands as a successful example of drug development stemming from these natural products. nih.gov
| Compound Class | Parent Compound Example | Source Species | Reported Biological Activity | Reference |
|---|---|---|---|---|
| Lathyrane | Euphorbia factor L1 | Euphorbia lathyris | Inhibits osteoclastogenesis, reverses multidrug resistance, suppresses breast cancer liver metastasis. selleckchem.comchemfaces.comaging-us.com | selleckchem.comchemfaces.comaging-us.com |
| Tigliane | Phorbol (B1677699) Esters | Euphorbia and Thymelaeaceae species | Protein Kinase C (PKC) activation, tumor promotion (some derivatives inhibit tumor formation). scripps.edu | scripps.edu |
| Ingenane | Ingenol Mebutate | Euphorbia peplus | Treatment of actinic keratosis, anti-HIV activity. jst.go.jpnih.gov | jst.go.jpnih.gov |
| Lathyrane Derivative | Furoxan-substituted analog | Semisynthetic | Potent anti-inflammatory activity (inhibition of NO production). nih.gov | nih.gov |
Bio-Mediated and Green Synthesis Approaches Utilizing Euphorbia Extracts
Shifting from the synthesis of organic molecules to inorganic materials, Euphorbia extracts have emerged as valuable components in the field of green chemistry. Plant extracts contain a rich mixture of phytochemicals, such as phenolics, flavonoids, and terpenoids, that can act as effective reducing and capping/stabilizing agents in the synthesis of nanoparticles. researchgate.net This bio-mediated approach offers a cost-effective, and environmentally friendly alternative to conventional chemical and physical synthesis methods. exlibrisgroup.com
Advanced Analytical and Structural Elucidation Methodologies
Chemosystematics and Phytochemical Profiling of Diverse Euphorbia Species
The immense diversity within the genus Euphorbia, one of the largest genera of flowering plants, presents a significant challenge for traditional taxonomic classification based solely on morphological characteristics. nih.gov In this context, chemosystematics, the use of chemical constituents to understand evolutionary relationships, has emerged as a valuable tool. The phytochemical profiles of Euphorbia species, particularly the presence of characteristic diterpenoids, provide important markers for classification and understanding the evolutionary divergence within the genus.
Diterpenoids are a major class of secondary metabolites in Euphorbia species and their structural diversity is a key feature in the chemosystematics of this genus. mdpi.comnih.gov These compounds, particularly esters of polycyclic and macrocyclic diterpene alcohols such as phorbol (B1677699), ingenol (B1671944), and lathyrane, are hallmarks of the genus. nih.govnih.gov The presence or absence of specific diterpenoid skeletons, as well as variations in their ester groups, can be used to delineate different subgenera, sections, and species within Euphorbia.
For instance, the latex of Euphorbia tirucalli is known to contain a complex mixture of diterpene esters. nih.gov The specific composition of these esters can vary depending on the geographical origin of the plant, suggesting the existence of distinct chemical races. This variation in the phytochemical profile, even within a single species, underscores the utility of chemical fingerprinting in understanding the intraspecific diversity of Euphorbia.
The distribution of different diterpenoid types across various Euphorbia species has been a subject of extensive research. While some diterpenoid skeletons are widespread, others are restricted to specific lineages. This differential distribution provides valuable chemotaxonomic data. For example, the presence of highly unsaturated diterpene esters is a notable characteristic of certain Euphorbia species. nih.gov
Phytochemical profiling of diverse Euphorbia species has been accomplished using a range of advanced analytical techniques. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a powerful tool for separating and identifying the complex mixtures of diterpenoids present in Euphorbia extracts. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of less polar constituents. Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the structural elucidation of novel diterpenoids isolated from these species.
The data generated from these phytochemical profiling studies contribute to a growing body of knowledge that aids in the systematic classification of the Euphorbia genus. By correlating chemical markers with morphological and genetic data, a more robust and comprehensive understanding of the evolutionary relationships within this vast and complex genus can be achieved.
Table 1: Major Diterpenoid Skeletons in Selected Euphorbia Species
| Diterpenoid Skeleton | Euphorbia Species | Reference |
| Tigliane (B1223011) | E. tirucalli, E. grandicornis | nih.govnih.gov |
| Ingenane (B1209409) | E. tirucalli | nih.gov |
| Lathyrane | E. lathyris | nih.gov |
| Myrsinane | E. myrsinites | nih.gov |
| Jatrophane | E. jatropha | nih.gov |
Table 2: Examples of Phytochemicals Identified in Various Euphorbia Species
| Compound Class | Specific Compounds | Euphorbia Species | Analytical Method | Reference |
| Diterpenoid Esters | Phorbol esters, Ingenol esters | E. tirucalli, E. grandicornis | HPLC, NMR | nih.govnih.gov |
| Triterpenoids | Euphol, Tirucallol | E. tirucalli | GC-MS, NMR | researchgate.net |
| Flavonoids | Quercetin, Kaempferol | E. pekinensis | LC-MS | nih.gov |
| Phenolic Acids | Gallic acid, Ellagic acid | E. hirta | HPLC | researchgate.net |
Molecular Mechanisms and Cellular Pharmacology of Euphorbia Diterpenoids
Investigation of Cellular Targets and Associated Signaling Pathways
Diterpenoids isolated from Euphorbia species have been shown to exert a range of biological effects by interacting with various cellular targets and modulating key signaling pathways. These interactions are fundamental to their observed pharmacological activities, including cytotoxic, anti-inflammatory, and autophagy-regulating effects.
Apoptotic Induction Mechanisms
A significant body of research has focused on the ability of Euphorbia diterpenoids to induce apoptosis, or programmed cell death, in various cell lines. This is a critical mechanism underlying their potential as anticancer agents.
Activation of Mitochondrial Apoptosis Pathways
Several Euphorbia factors have been demonstrated to induce apoptosis via the intrinsic, or mitochondrial, pathway. medchemexpress.comglpbio.comnih.govmdpi.com This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.
For instance, Euphorbia factor L2 has been shown to induce apoptosis in A549 human lung carcinoma cells through the mitochondrial pathway. medchemexpress.comglpbio.com Similarly, Euphorbia factor L3 has been found to trigger apoptosis in A549 cells by inducing the loss of mitochondrial membrane potential and the release of cytochrome c. nih.govmdpi.com The release of cytochrome c is a critical event, as it leads to the formation of the apoptosome and the activation of caspase cascades.
Studies on extracts from Euphorbia formosana have also demonstrated the induction of apoptosis in human leukemia cells through the loss of mitochondrial membrane potential and the release of cytochrome c. mdpi.com
Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression
The mitochondrial apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is a key determinant of cell fate.
Research on Euphorbia factor L1 has shown that it can downregulate the expression of the anti-apoptotic protein Bcl-2. nih.gov A decrease in Bcl-2 levels can shift the balance in favor of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the initiation of apoptosis. Furthermore, treatment with Euphorbia factor L1 has been associated with the upregulation of cleaved caspase-9 and cleaved caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov
The table below summarizes the effects of select Euphorbia factors on key proteins involved in the mitochondrial apoptosis pathway.
| Compound | Cell Line | Effect on Bcl-2 | Effect on Cytochrome c Release | Effect on Caspase Activation |
| Euphorbia factor L1 | GES-1 | Downregulation | Upregulation of cytoplasmic cytochrome c | Upregulation of cleaved caspase-9 and -3 |
| Euphorbia factor L2 | A549 | Not specified | Implied via mitochondrial pathway | Implied via mitochondrial pathway |
| Euphorbia factor L3 | A549 | Not specified | Upregulation | Implied via mitochondrial pathway |
Autophagy Modulation and Its Functional Consequences
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can have a dual role in cancer, either promoting cell survival or contributing to cell death. Some Euphorbia diterpenoids have been found to modulate this process.
For example, Euphorbia factor L1 has been shown to induce autophagy in human gastric epithelial cells (GES-1). nih.gov This was evidenced by the upregulation of the autophagy markers LC3-II and Beclin-1, and the downregulation of p62. The induction of autophagy by Euphorbia factor L1 was linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and autophagy. nih.gov
Similarly, Euphorbiasteroid, another diterpenoid from Euphorbia lathyris, has been found to induce both apoptosis and autophagy in hepatocellular carcinoma cells. nih.govnih.gov
Anti-Inflammatory Signaling Interventions
Inflammation is a complex biological response that is implicated in various diseases. Certain Euphorbia compounds have demonstrated anti-inflammatory properties by intervening in key inflammatory signaling pathways.
Inhibition of Nitric Oxide (NO) Production in Inflammatory Cells
Nitric oxide (NO) is a signaling molecule that plays a crucial role in inflammation. mdpi.com Overproduction of NO by inducible nitric oxide synthase (iNOS) in inflammatory cells like macrophages can contribute to tissue damage.
Extracts from various Euphorbia species have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. For instance, a methanol (B129727) extract of Euphorbia cotinifolia significantly suppressed NO production by downregulating the expression of iNOS. nih.gov Similarly, an ethanol (B145695) extract of Euphorbia tithymaloides was also found to decrease NO production in a concentration-dependent manner in LPS-activated macrophages. Furthermore, a triterpenoid (B12794562) fraction isolated from Euphorbia tirucalli was able to diminish nitrate (B79036) generation, a marker of NO production. researchgate.netjournalijar.com
The inhibitory effect of these Euphorbia extracts on NO production suggests their potential for mitigating inflammatory conditions.
The table below summarizes the inhibitory effects of extracts from different Euphorbia species on nitric oxide production in inflammatory cells.
| Euphorbia Species | Extract Type | Cell Line | Effect on NO Production | Effect on iNOS Expression |
| Euphorbia cotinifolia | Methanol | RAW 264.7 | Suppression | Downregulation |
| Euphorbia tithymaloides | Ethanol | RAW 264.7 | Decrease | Downregulation |
| Euphorbia tirucalli | Triterpenoid Fraction | RAW 264.7 | Diminished Nitrate Generation | Downregulation |
Information Deficit Precludes Article Generation on Euphorbia factor Ti9
A comprehensive search for the chemical compound "this compound" has yielded insufficient data to construct a detailed scientific article as requested. The existing body of research does not provide specific information on the molecular mechanisms, cellular pharmacology, structure-activity relationships, or in vitro pharmacological assays for this particular diterpenoid.
While the family of Euphorbia diterpenoids is the subject of ongoing scientific inquiry, with many compounds demonstrating a range of biological activities, specific findings related to "this compound" are not available in the public domain. The initial search provided general information on other Euphorbia factors, such as L1, L2, and L3, and broader discussions of diterpenes from the Euphorbia genus. However, extrapolating this information to "this compound" would violate the strict requirement to only include information explicitly pertaining to the specified compound.
The detailed outline provided, which includes subsections on the downregulation of STAT3 and NF-κB signaling pathways, specific targeting of signaling molecules like Rac Family Small GTPase 1, enzymatic inhibition of Topoisomerase II, interference with the AKT/STAT3 axis, and modulation of immune cell infiltration via DDR1-mediated processes, requires a level of specific data that is currently unavailable for "this compound."
Similarly, the sections dedicated to Structure-Activity Relationship (SAR) studies and in vitro pharmacological assays cannot be completed without research data that directly addresses "this compound."
Therefore, due to the absence of specific scientific literature and research data for "this compound," it is not possible to generate the requested article while adhering to the provided instructions for accuracy and strict adherence to the outline. Further research and publication on this specific compound are necessary before a comprehensive and scientifically accurate article can be written.
In Vitro Pharmacological Assays for Cellular Responses
Cell Line-Based Assays for Cytotoxicity and Proliferation (e.g., MTT assays)
The cytotoxic and anti-proliferative effects of Euphorbia diterpenoids have been evaluated across various cancer cell lines, primarily through the use of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. These assays measure the metabolic activity of cells, which is indicative of cell viability.
Research has demonstrated that Euphorbia factor L3 (EFL3) exhibits potent, concentration-dependent inhibition of cell proliferation in human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and human colon adenocarcinoma (LoVo) cells after 72 hours of treatment. mdpi.com The half-maximal inhibitory concentration (IC50) values from these studies indicate a significant cytotoxic effect. For comparison, the cytotoxicity of Euphorbia factor L1 (EFL1) was also assessed against the A549 cell line. mdpi.com The results showed that EFL3 possessed more potent cytotoxicity against A549 cells than EFL1. mdpi.com
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 |
| Euphorbia factor L3 | MCF-7 (Breast Adenocarcinoma) | 45.28 ± 2.56 |
| Euphorbia factor L3 | LoVo (Colon Adenocarcinoma) | 41.67 ± 3.02 |
| Euphorbia factor L1 | A549 (Lung Carcinoma) | 51.34 ± 3.28 |
Assays for Cell Migration, Invasion, and Colony Formation
While comprehensive studies on the effects of purified Euphorbia factors on cell migration, invasion, and colony formation are limited, available evidence suggests their potential to inhibit these key processes in cancer metastasis.
One study found that Euphorbia factor L1 targets Discoidin Domain Receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase. nih.gov Silencing DDR1 has been shown to weaken the migratory and invasive capabilities of breast cancer cells, suggesting that EFL1 may exert anti-metastatic effects through this mechanism. nih.gov Furthermore, Euphorbia factor L2 has been reported to inhibit the transforming growth factor-beta (TGF-β)-induced migration of hepatocellular carcinoma cells. nih.gov
Molecular Biology Techniques for Gene Expression and Protein Modulation (e.g., Western Blotting, Quantitative PCR)
The molecular mechanisms underlying the pharmacological effects of Euphorbia diterpenoids involve the modulation of key genes and proteins associated with apoptosis, inflammation, and cellular integrity.
Apoptosis Induction: Euphorbia factor L3 has been shown to induce apoptosis in A549 lung cancer cells through the mitochondrial pathway. mdpi.com Western blot analysis revealed that treatment with EFL3 leads to the release of cytochrome c from the mitochondria into the cytosol. mdpi.com This event is a critical step in the intrinsic apoptotic cascade, which subsequently leads to the activation of caspase-9 and the executioner caspase-3. nih.gov Similarly, Euphorbia factor L2 has been demonstrated to induce apoptosis in A549 cells via the mitochondrial pathway. medchemexpress.com
Modulation of Inflammatory Pathways: In a murine model of breast cancer liver metastasis, Euphorbia factor L2 was found to dose-dependently downregulate the mRNA and protein expression of components of the NLRP3 inflammasome. mdpi.com Both quantitative PCR (qPCR) and Western blotting revealed decreased expression of NLRP3, cleaved-caspase-1, and IL-1β in tumor tissues of EFL2-treated mice. mdpi.com
Effects on Cellular Integrity Proteins: A study on Euphorbia factor L1 demonstrated its impact on proteins crucial for intestinal barrier function in human colon adenocarcinoma Caco-2 cells. nih.gov Treatment with EFL1 resulted in the downregulation of tight junction proteins. nih.gov Furthermore, the morphology of the F-actin cytoskeleton was observed to be disrupted, indicating a broader effect on cellular structure and integrity. nih.gov
In Vivo Preclinical Models for Mechanistic Validation and Efficacy Exploration
Murine Models of Inflammation and Disease Progression
The anti-inflammatory properties of Euphorbia diterpenoids have been investigated in murine models, particularly in the context of cancer-related inflammation. In a breast cancer liver metastasis model, administration of Euphorbia factor L1 resulted in a noticeable reduction of inflammatory cell infiltration in liver tissues. nih.gov This suggests that EFL1 can modulate the tumor microenvironment by suppressing inflammatory responses that contribute to metastatic progression. nih.gov
Furthermore, an ethanolic extract of Euphorbia lathyris, the natural source of these factors, was evaluated in an azoxymethane/dextran sulfate (B86663) sodium (AOM/DSS) mouse model, which mimics colitis-associated cancer. The extract led to a reduction in dysplastic polyps and was associated with a modulation of cytokine expression, indicating a protective anti-inflammatory effect in the colon. nih.gov
Xenograft Models for Tumor Growth Inhibition Studies
The anti-tumor efficacy of Euphorbia diterpenoids and their source extracts has been demonstrated in xenograft models. An ethanolic extract of Euphorbia lathyris was shown to reduce tumor size in an orthotopic xenograft model of colon cancer. researchgate.net Histological analysis of the tumors from treated mice revealed intense apoptosis, mediated by caspase-3, confirming the in vivo induction of programmed cell death. researchgate.net
In a study utilizing a breast cancer liver metastasis model, the administration of Euphorbia factor L1 was observed to reduce the migration of tumor cells to the small intestine. nih.gov While this study did not focus on primary tumor growth inhibition, it provides in vivo evidence for the anti-metastatic potential of EFL1. nih.gov These findings in xenograft models corroborate the in vitro cytotoxic and anti-proliferative activities of Euphorbia diterpenoids, highlighting their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying the anti-cancer mechanisms of Euphorbia factor Ti9?
- Methodological Answer : In vivo models, such as the surgical hepatic metastasis (SHI) model in mice, are effective for evaluating anti-metastatic effects. Parameters include tumor weight/volume, serum transaminase activity (liver function), and cytokine levels (e.g., IL-1β, IL-6 via ELISA). Histopathological analysis (HE staining) and immune cell profiling (flow cytometry for CD4+/CD8+/Treg cells) are critical for mechanistic insights .
Q. How can researchers ensure ethical compliance in animal studies involving this compound?
- Methodological Answer : Follow protocols for humane endpoints, including monitoring body weight, ascites, and distress signs. Adhere to institutional animal care guidelines and document ethical approvals. Transparent reporting of sample sizes, randomization, and blinding minimizes bias. Reference ethical frameworks like those emphasizing data protection and participant rights .
Q. What data collection methods are suitable for pharmacological studies of this compound?
- Methodological Answer : Combine quantitative (e.g., tumor metrics, biochemical assays) and qualitative data (e.g., histopathology images). Use structured surveys for clinical correlations or software like ATLAS.ti for thematic analysis of interview transcripts. Ensure triangulation by cross-validating ELISA results with Western blotting or immunohistochemistry .
Q. How should researchers formulate focused research questions for this compound studies?
- Methodological Answer : Prioritize originality and relevance using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time). Avoid yes/no questions; instead, ask, e.g., “How does Ti9 modulate DDR1 expression in metastatic microenvironments?” Pre-test questions with peers to refine clarity and scope .
Advanced Research Questions
Q. How can contradictions in this compound study outcomes be systematically analyzed?
- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., dosage, model specificity). Use tools like PRISMA to evaluate bias in literature reviews. Acknowledge limitations (e.g., in vitro vs. in vivo discrepancies) and validate findings through orthogonal assays, such as siRNA knockdown of DDR1 to confirm Ti9’s mechanism .
Q. What advanced statistical approaches are recommended for multi-omics data integration in Ti9 research?
- Methodological Answer : Employ machine learning (e.g., ENNM for importance-performance analysis) or Bayesian phylogenetics for evolutionary insights. Use Python’s pandas/Seaborn for data visualization and Stata for longitudinal data. For transcriptomic data, apply LDA topic modeling to identify gene clusters co-regulated with DDR1 .
Q. How can ATLAS.ti9 enhance qualitative analysis in this compound studies?
- Methodological Answer : Code interview transcripts for themes like “immune infiltration” or “metastasis suppression.” Use query tools to link codes to quantitative outcomes (e.g., cytokine levels). Maintain an audit trail to ensure reproducibility and intercoder reliability. Reference Braun and Clarke’s thematic analysis framework for rigor .
Q. What strategies address publication bias in preclinical studies of this compound?
- Methodological Answer : Register studies prospectively on platforms like ClinicalTrials.gov . Use funnel plots or Egger’s regression to detect bias in meta-analyses. Include negative results in supplementary materials and cite preprints to mitigate the “file drawer” problem .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
